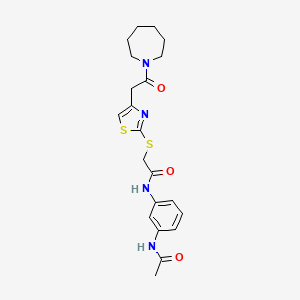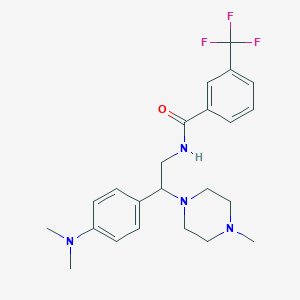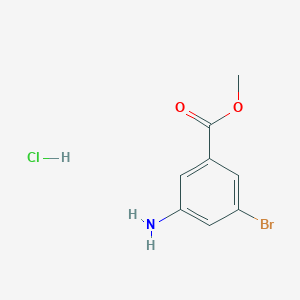![molecular formula C9H13BO4 B2532213 3-[(Methoxymethoxy)methyl]phenylboronic acid CAS No. 2096342-14-0](/img/structure/B2532213.png)
3-[(Methoxymethoxy)methyl]phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Methoxymethoxy)methyl]phenylboronic acid” is a boronic acid compound with the molecular formula C8H11BO4 . It is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-[(Methoxymethoxy)methyl]phenylboronic acid” consists of a phenyl group attached to a boronic acid group via a methoxymethoxy methyl bridge . The compound has a molecular weight of 181.982 Da .
Chemical Reactions Analysis
Boronic acids, including “3-[(Methoxymethoxy)methyl]phenylboronic acid”, are known to participate in various chemical reactions. These include Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis .
Physical And Chemical Properties Analysis
“3-[(Methoxymethoxy)methyl]phenylboronic acid” is a solid or liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±52.0 °C at 760 mmHg, and a flash point of 169.7±30.7 °C .
科学的研究の応用
Supramolecular Assembly Design
3-[(Methoxymethoxy)methyl]phenylboronic acid and its derivatives are instrumental in the design and synthesis of supramolecular assemblies. For instance, Pedireddi & Seethalekshmi (2004) report the assembly of phenylboronic acids with heteroatoms through O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Nanoparticle Formation for Drug Delivery
Phenylboronic acid derivatives, such as 3-[(Methoxymethoxy)methyl]phenylboronic acid, are utilized in creating nanoparticles for drug delivery. Cheng et al. (2012) explored the formation of stable nanoparticles with core-shell structures for nasal adsorption of insulin (Cheng et al., 2012).
Stimuli-Responsive Nanomaterials
Hasegawa, Nishida, & Vlies (2015) researched phenylboronic acid-containing nanomaterials for their stimuli-responsive characteristics, specifically in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).
Catalytic Applications
The role of phenylboronic acid derivatives in catalysis is highlighted by Ihara & Suginome (2009), who demonstrated its use in ruthenium-catalyzed aromatic C-H silylation (Ihara & Suginome, 2009).
Glucose-Sensitive Systems
Phenylboronic acid derivatives are crucial in developing glucose-sensitive systems, like insulin release micelles. Zhao et al. (2012) synthesized block copolymers that self-assemble into micelles, sensitive to glucose concentrations (Zhao et al., 2012).
Analytical Applications
Phenylboronic acid derivatives are also applied in analytical chemistry. Küsters et al. (2010) utilized phenylboronic acid in a micromethod for determining 3-MCPD in foodstuffs (Küsters et al., 2010).
Biological Activity Research
Obregón-Mendoza et al. (2018) examined phenylboronic acid derivatives for their biological activity, specifically their free-radical scavenging and antioxidant properties (Obregón-Mendoza et al., 2018).
Micellization and Dissociation in Block Copolymers
Jin et al. (2010) explored the role of phenylboronic acid in tuning the micellization of thermo-responsive block copolymers, highlighting its potential in biomedical applications (Jin et al., 2010).
Pharmaceutical and Chemical Engineering
Chu Liang-yin (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in insulin delivery and tissue engineering (Chu Liang-yin, 2006).
Targeted Drug Delivery
Zhang et al. (2013) synthesized phenylboronic acid-functionalized micelles for targeted drug delivery to HepG2 cancer cells (Zhang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
[3-(methoxymethoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFYESOWAUMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methoxymethoxy)methyl]phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)
![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)
![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)


![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)